2-Morpholinopyrimidine-5-carbaldehyde

Descripción

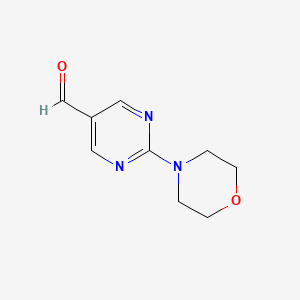

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMVIYFKCVJZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390288 | |

| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842974-69-0 | |

| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold". This distinction arises from its fundamental role in nature as a core component of the nucleobases uracil, cytosine, and thymine, which constitute the building blocks of RNA and DNA. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a vast array of therapeutic agents.

The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing interactions with biological targets. Consequently, pyrimidine-based compounds have been successfully developed into a wide range of clinically effective drugs, including antiviral, antibacterial, and anticancer agents. For instance, the well-known anticancer drug 5-fluorouracil (B62378) leverages the pyrimidine scaffold to interfere with nucleotide synthesis, thereby inhibiting the proliferation of cancer cells. The continued exploration of pyrimidine derivatives in drug discovery underscores the scaffold's profound and lasting impact on the field of medicinal chemistry.

The Strategic Integration of the Morpholine Moiety in Heterocyclic Systems

The morpholine (B109124) moiety is a saturated heterocycle that has become an invaluable tool in the arsenal (B13267) of medicinal chemists. aaronchem.com Its frequent incorporation into drug candidates is attributed to its ability to impart favorable physicochemical and pharmacokinetic properties. aaronchem.com One of the primary advantages of introducing a morpholine ring is the enhancement of aqueous solubility, a critical factor for drug absorption and distribution. The nitrogen atom of the morpholine ring is basic, but its pKa is typically lower than that of corresponding piperidine (B6355638) analogs, which can be advantageous in modulating a compound's ionization state at physiological pH.

2 Morpholinopyrimidine 5 Carbaldehyde: a Key Intermediate in Synthetic Chemistry

Chemical Synthesis Pathways to the Pyrimidine-5-carbaldehyde (B119791) Core

The construction of the pyrimidine-5-carbaldehyde core can be achieved through several established synthetic strategies, including nucleophilic aromatic substitution, Vilsmeier-Haack formylation, and various regioselective functionalization approaches.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Synthesis

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This characteristic is crucial for the synthesis of substituted pyrimidines. The presence of electron-withdrawing groups and additional nitrogen atoms in the ring significantly enhances its π-deficiency, making it susceptible to attack by nucleophiles. wikipedia.org SNAr reactions are commonly employed in the synthesis of medicinal and agrochemical compounds. nih.gov While the classical SNAr mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer intermediate, recent studies suggest that many of these reactions on heterocyclic systems may proceed through a concerted mechanism (cSNAr). nih.govnih.gov The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6. wikipedia.org The regioselectivity of the substitution can be influenced by the nature of the leaving group and the reaction conditions. For instance, in the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as an electrophile. ijpcbs.com This method is particularly effective for the formylation of activated pyrimidine systems. For example, 2-methylpyrimidine-4,6-diol can be formylated at the C5 position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com The reaction conditions, including the choice of solvent, can influence the outcome of the Vilsmeier-Haack reaction. mdpi.com This formylation is a key step in creating intermediate carboxaldehydes that can be further modified to introduce a variety of functional groups. ijpcbs.com

Table 1: Vilsmeier-Haack Formylation of a Pyrimidine Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Methylpyrimidine-4,6-diol | POCl3, DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Not specified | mdpi.com |

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the pyrimidine ring is paramount for the synthesis of specific isomers. Various strategies have been developed to control the position of substitution. For instance, the synthesis of tetrasubstituted pyrimidines has been achieved through a regioselective approach involving the sequential functionalization of 3,4-dihydropyrimidine-2(1H)-ones. researchgate.net Another method involves the reaction of α-formylaroylketene dithioacetals with amidines to produce pyrimidine-5-carbaldehydes. researchgate.net The inherent reactivity of the different positions on the pyrimidine ring can also be exploited. The C5 position is the least electron-deficient and is therefore the preferred site for electrophilic substitution. wikipedia.org Conversely, the C2, C4, and C6 positions are electron-deficient and are targets for nucleophilic attack. wikipedia.org The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been demonstrated, showcasing the ability to selectively substitute the chlorine atoms. shd-pub.org.rs

Specific Synthesis of this compound Precursors and Analogs

The synthesis of this compound typically involves the preparation of a suitably substituted pyrimidine precursor, followed by the introduction of the morpholine group.

Preparation from Dichloropyrimidine Derivatives

Dichloropyrimidine derivatives are versatile starting materials for the synthesis of a wide range of substituted pyrimidines. For example, 4,6-dichloropyrimidine-5-carbaldehyde (B460487) can be reacted with hydrazines to generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net Similarly, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) serves as a precursor for the synthesis of various pyrimidine derivatives through SNAr reactions. mdpi.com The chlorine atoms on the pyrimidine ring act as good leaving groups, allowing for their displacement by a variety of nucleophiles. mdpi.com The synthesis of 2-chloropyrimidine-5-carbaldehyde (B1632391) has been achieved by treating 2-hydroxypyrimidine-5-carbaldehyde (B575695) with phosphorus oxychloride. chemicalbook.com This chlorinated intermediate is a key building block for introducing substituents at the C2 position.

Table 2: Synthesis of a Chlorinated Pyrimidine Precursor

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Hydroxypyrimidine-5-carbaldehyde | POCl3, N,N-dimethylaniline | 2-Chloropyrimidine-5-carbaldehyde | 84% | chemicalbook.com |

Introduction of the Morpholine Group

The morpholine moiety is a common functional group in many biologically active compounds and is often introduced via nucleophilic substitution. researchgate.netfrontiersin.org In the context of pyrimidine synthesis, the morpholine ring can be introduced by reacting a chloropyrimidine derivative with morpholine. nih.gov The nitrogen atom of the morpholine acts as a nucleophile, displacing a halide from the pyrimidine ring. For instance, refluxing a dichloropyrimidine with two equivalents of morpholine can lead to the formation of a dimorpholinopyrimidine derivative. nih.gov The reaction conditions, such as the solvent and base used, can be optimized to achieve the desired substitution pattern. mdpi.com In the synthesis of this compound, a plausible route would involve the reaction of 2-chloropyrimidine-5-carbaldehyde with morpholine.

Aldehyde Functionalization and Derivatization

The aldehyde group at the 5-position of the pyrimidine ring is a versatile functional handle that allows for a wide array of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties. Key reactions for the functionalization and derivatization of pyrimidine-5-carbaldehydes include the Knoevenagel condensation, Schiff base formation, and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is catalyzed by a weak base. wikipedia.org For pyrimidine-5-carbaldehydes, this reaction provides a pathway to extend the carbon chain and introduce new functional groups.

The general mechanism involves the deprotonation of the active methylene compound by a mild base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde. The subsequent elimination of a water molecule results in the final condensed product. wikipedia.org This methodology is instrumental in the synthesis of various fused heterocyclic systems. For instance, the Knoevenagel condensation is a key step in certain multicomponent reactions for the synthesis of pyranopyrimidines. mdpi.com

Schiff Base Formation

The reaction of pyrimidine-5-carbaldehydes with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is a straightforward method for introducing a variety of substituents onto the pyrimidine core. The formation of the azomethine group (-C=N-) is a characteristic feature of this reaction. nih.govniscpr.res.in

The synthesis of pyrimidine Schiff bases can be achieved by reacting the corresponding pyrimidine-5-carbaldehyde with an appropriate aromatic or aliphatic amine. mdpi.com For example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde has been reacted with various aromatic amines in the presence of indium(III) trifluoromethanesulfonate (B1224126) as a catalyst to yield a series of Schiff bases. mdpi.com These reactions are typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. mdpi.com

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. wikipedia.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The reaction of a pyrimidine-5-carbaldehyde with a Wittig reagent allows for the introduction of a carbon-carbon double bond at the 5-position of the pyrimidine ring, offering a route to a diverse range of vinyl-substituted pyrimidines.

The mechanism of the Wittig reaction is thought to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to yield the alkene and a phosphine (B1218219) oxide, with the formation of the stable phosphine oxide driving the reaction forward. masterorganicchemistry.comdelval.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Below is an interactive data table summarizing these derivatization reactions:

| Reaction Name | Reactants | Product Type | Key Features |

| Knoevenagel Condensation | Pyrimidine-5-carbaldehyde, Active methylene compound (e.g., malononitrile, diethyl malonate) | α,β-Unsaturated pyrimidine derivative | C-C bond formation, extension of conjugation |

| Schiff Base Formation | Pyrimidine-5-carbaldehyde, Primary amine | Pyrimidine-based imine (Schiff base) | Formation of a C=N bond |

| Wittig Reaction | Pyrimidine-5-carbaldehyde, Phosphonium ylide | Vinyl-substituted pyrimidine | Conversion of C=O to C=C |

Advanced Synthetic Techniques and Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives has been significantly advanced by the adoption of modern techniques and the principles of green chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. tandfonline.com In pyrimidine synthesis, microwave irradiation has been successfully employed in reactions such as the Biginelli three-component cyclocondensation to produce oxo- and thioxopyrimidines in high yields (65-90%). tandfonline.com This method often allows for solvent-free conditions, further contributing to its green credentials. tandfonline.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source for promoting pyrimidine synthesis. nih.gov Ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net This technique has been used for the synthesis of various pyrimidine derivatives and their fused analogues, often with advantages such as shorter reaction times and milder conditions. nih.gov For instance, the synthesis of carbonitrile-bearing tetrahydropyrimidines has been successfully achieved using ultrasound, resulting in high yields and significantly reduced reaction times compared to conventional methods. orientjchem.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. bohrium.comacs.org MCRs are highly atom-economical and are a cornerstone of green chemistry. bohrium.com They allow for the rapid and efficient construction of complex molecules, such as pyrimidine derivatives, from simple starting materials. acs.orgnih.gov A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which proceeds with high regioselectivity and yields of up to 93%. acs.orgnih.gov

The following table provides a comparative overview of these advanced synthetic techniques:

| Technique | Principle | Advantages in Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid heating | Reduced reaction times, higher yields, solvent-free options tandfonline.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce cavitation | Shorter reaction times, mild conditions, improved yields nih.gov |

| Multicomponent Reactions | Combination of three or more reactants in one pot | High atom economy, efficiency, rapid access to molecular diversity bohrium.comnih.gov |

Synthesis of Morpholinopyrimidine-5-carbonitrile Derivatives

A prominent strategy in the derivatization of the this compound core involves its conversion to the corresponding 5-carbonitrile. This nitrile moiety serves as a versatile chemical handle for further modifications, including the integration of heterocyclic systems at position 2 and the formation of Schiff bases.

Integration of Heterocycles at Position 2

The 2-morpholinopyrimidine-5-carbonitrile scaffold has been elaborated by introducing various heterocyclic rings at the 2-position, often via a hydrazinyl linker. This approach has yielded compounds with notable biological activities. For instance, a key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, has been synthesized and subsequently reacted with various electrophiles to introduce heterocycles such as pyrazoles. nih.gov

Schiff Base Formation with Aldehyde Moiety

The aldehyde functional group at the 5-position of the 2-morpholinopyrimidine core is a prime site for derivatization through Schiff base formation. This reaction involves the condensation of the aldehyde with primary amines to form imines. This strategy has been employed to synthesize a series of Schiff base analogs of 2-morpholinopyrimidine-5-carbonitrile. nih.gov

The synthesis of these Schiff bases is generally straightforward, involving the reaction of the aldehyde with a variety of substituted anilines or other primary amines in a suitable solvent, often with acid catalysis. The resulting imine products have demonstrated significant biological activity, highlighting the importance of the C=N linkage and the nature of the substituent on the nitrogen atom in defining the pharmacological profile of these compounds. nih.gov

Preparation of 2-Morpholinopyrimidine-5-carboxylic Acid and its Analogs

The oxidation of the aldehyde group in this compound to a carboxylic acid provides another important class of derivatives. While specific literature detailing the synthesis of 2-morpholinopyrimidine-5-carboxylic acid is not abundant, its preparation can be inferred from standard organic chemistry transformations. The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Similarly, the corresponding 5-carbonitrile derivative can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. google.com

The resulting 2-morpholinopyrimidine-5-carboxylic acid can then serve as a precursor for the synthesis of a wide range of analogs, such as esters and amides, by employing standard coupling reactions. These derivatives are of interest due to the potential for the carboxylic acid moiety to engage in hydrogen bonding and other interactions with biological targets.

Synthesis of Boronic Acid Derivatives (e.g., 2-Morpholinopyrimidin-5-ylboronic acid)

The introduction of a boronic acid group at the 5-position of the 2-morpholinopyrimidine scaffold represents a significant synthetic achievement, as organoboron compounds are exceptionally versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The synthesis of 2-morpholinopyrimidin-5-ylboronic acid can be achieved from a halogenated precursor, such as 5-bromo-2-morpholinopyrimidine.

A general and efficient method for the synthesis of pyrimidinyl boronic acids involves a lithium-halogen exchange reaction at low temperature, followed by quenching with a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup then yields the desired boronic acid. This method has been successfully applied to the synthesis of other substituted pyrimidinyl boronic acids and is a plausible route to 2-morpholinopyrimidin-5-ylboronic acid.

Development of Thiopyranopyrimidine Derivatives Incorporating Morpholine

The fusion of a thiopyran ring to the pyrimidine core of 2-morpholinopyrimidine derivatives has led to the development of thiopyranopyrimidine compounds with interesting biological profiles. These derivatives often feature a morpholine substituent, highlighting the importance of this moiety in the design of these complex heterocyclic systems.

The synthesis of these derivatives typically involves a multi-step sequence starting from simpler precursors to construct the fused thiopyranopyrimidine core. For example, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety have been synthesized. The synthetic route involved the initial construction of the thiopyranopyrimidine nucleus, followed by the introduction of a hydrazinyl group which was then cyclized to form the pyrazoline ring. organic-chemistry.org

Other Pyrimidine-Morpholine Hybridizations

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to the development of novel pyrimidine-morpholine derivatives. These hybrid molecules aim to leverage the biological activities of both the pyrimidine and morpholine scaffolds, as well as any synergistic effects that may arise from their combination.

Various synthetic strategies have been employed to create these hybrid structures. For instance, a series of pyrimidine-morpholine hybrids were synthesized by first reacting various benzyl (B1604629) bromides with 3-methyl-6-chlorouracil, followed by the substitution of the chlorine atom with morpholine. libretexts.org Another approach has involved the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. ontosight.aiorganic-chemistry.org These examples demonstrate the versatility of synthetic routes available for accessing a wide array of pyrimidine-morpholine hybrids with diverse substitution patterns and potential therapeutic applications.

Biological Activities and Pharmacological Evaluation of 2 Morpholinopyrimidine 5 Carbaldehyde Derivatives

Anticancer Activity and Mechanistic Studies

The anticancer properties of 2-morpholinopyrimidine derivatives are multifaceted, involving the modulation of key cellular signaling pathways that are often dysregulated in cancer. Research has highlighted their ability to inhibit cancer cell proliferation, induce programmed cell death, and halt the cell cycle at critical checkpoints.

A primary mechanism through which morpholinopyrimidine derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govmdpi.com This pathway is crucial for regulating cell growth, proliferation, and survival, and its hyperactivity is a common feature in many human cancers. nih.gov

Novel morpholinopyrimidine-5-carbonitriles have been specifically designed and synthesized as dual PI3K/mTOR inhibitors. nih.gov Certain Schiff base analogs within this class have shown potent inhibitory activity. For instance, compounds 12b and 12d were found to inhibit mTOR with IC₅₀ values of 0.83 ± 0.05 µM and 2.85 ± 0.17 µM, respectively, which is comparable to the known mTOR inhibitor Afinitor. nih.gov The development of such dual inhibitors is a key focus for researchers, as targeting both PI3K and mTOR simultaneously can lead to a more effective blockade of this critical cancer-promoting pathway. nih.gov

The inhibition of the PI3K/mTOR pathway by morpholinopyrimidine derivatives directly correlates with their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The suppression of this survival pathway triggers cellular mechanisms that lead to the self-destruction of malignant cells. nih.gov

Studies on novel pyrimidine-morpholine hybrids have demonstrated the induction of apoptosis in the SW480 colorectal carcinoma cell line. frontiersin.org Similarly, the potent dual PI3K/mTOR inhibitors, compounds 12b and 12d , were shown to promote apoptosis in cytotoxic leukemia SR cells, as confirmed by Annexin-V and propidium (B1200493) iodide (PI) double labeling assays. nih.gov This apoptotic induction is a key indicator of the therapeutic potential of these compounds, as it represents a direct mechanism for eliminating cancer cells.

In addition to inducing apoptosis, certain 2-morpholinopyrimidine derivatives can interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This disruption prevents the cells from dividing and proliferating.

Specifically, compounds 12b and 12d have been observed to cause cell cycle arrest at the G2/M phase in the leukemia SR cell line. nih.gov Another pyrimidine-morpholine hybrid, compound 2g , was also found to induce phase arrest in MCF-7 breast cancer cells. frontiersin.org By arresting the cell cycle, these compounds effectively inhibit the uncontrolled growth characteristic of tumors.

The efficacy of 2-morpholinopyrimidine derivatives has been evaluated against a panel of human cancer cell lines, demonstrating broad antiproliferative activity. The National Cancer Institute (NCI) has tested a range of these compounds, revealing varied potencies depending on the specific chemical structure and the cancer cell type. nih.gov

For example, the chlorination of the pyrimidinone ring in one derivative increased its anticancer effect against the leukemia SR cell line, showing a growth inhibition of 58.51%. nih.gov In studies against colorectal carcinoma (SW480) and breast carcinoma (MCF-7) cell lines, a series of eight novel pyrimidine-morpholine hybrids displayed significant cytotoxic potential. frontiersin.org Compound 2g from this series was particularly potent against the SW480 cell line. frontiersin.org

| Compound | SW480 (Colorectal Carcinoma) | MCF-7 (Breast Carcinoma) | Reference |

|---|---|---|---|

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 | frontiersin.org |

| 5-Fluorouracil (B62378) (Control) | 4.90 ± 0.83 | Not Reported | frontiersin.org |

| Cisplatin (Control) | 16.10 ± 1.10 | Not Reported | frontiersin.org |

Thymidylate synthase (TS) is a critical enzyme involved in the synthesis of DNA and is a well-established target for cancer chemotherapy. nih.gov Molecular simulation studies have been conducted to assess the interaction of pyrimidine-morpholine hybrids with the active site of thymidylate synthase. frontiersin.org These in silico analyses help to predict the binding energy and orientation of the compounds, confirming their potential to target this key enzyme and providing a rationale for their observed biological activity. frontiersin.org

Anti-inflammatory Properties

Beyond their anticancer effects, derivatives of 2-morpholinopyrimidine have also been investigated for their anti-inflammatory properties. Inflammation is a critical process in many diseases, and its modulation represents a significant therapeutic strategy.

Research has shown that certain phenyl morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. frontiersin.org Specifically, compounds V4 and V8 were identified as potent inhibitors of NO production at non-cytotoxic concentrations. nih.govnih.gov

Further mechanistic studies revealed that these compounds significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. frontiersin.orgnih.gov Molecular docking studies support these findings, indicating a strong affinity of these compounds for the active sites of iNOS and COX-2. frontiersin.orgnih.gov This dual inhibition of key inflammatory enzymes suggests that these morpholinopyrimidine derivatives could be developed as novel therapeutic agents for inflammation-associated disorders. frontiersin.orgnih.gov

Inhibition of iNOS and COX-2 Expression

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Among these, specific derivatives have demonstrated significant inhibitory effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. scispace.com

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, compounds V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) were identified as particularly potent. scispace.com These compounds were shown to dramatically reduce the mRNA expression of both iNOS and COX-2. nih.govscispace.com Further analysis by western blot confirmed that treatment with these compounds also decreased the protein levels of iNOS and COX-2, thereby inhibiting the inflammatory response at both the transcriptional and translational levels. nih.gov Molecular docking studies suggest that these compounds have a strong affinity for the active sites of iNOS and COX-2, forming stable hydrophobic interactions.

The table below summarizes the observed effects of these derivatives on iNOS and COX-2 expression.

| Compound | Target Enzyme | Effect on mRNA Expression | Effect on Protein Expression |

| V4 | iNOS | Significantly Reduced nih.govscispace.com | Significantly Reduced nih.gov |

| COX-2 | Significantly Reduced nih.govscispace.com | Significantly Reduced nih.gov | |

| V8 | iNOS | Significantly Reduced nih.govscispace.com | Significantly Reduced nih.gov |

| COX-2 | Significantly Reduced nih.govscispace.com | Significantly Reduced nih.gov |

Modulation of Inflammatory Mediators (e.g., Nitric Oxide)

The anti-inflammatory activity of these morpholinopyrimidine derivatives is also evident in their ability to modulate key inflammatory mediators, most notably nitric oxide (NO). researchgate.net Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by iNOS can lead to tissue damage. researchgate.net

The same derivatives, V4 and V8 , that were effective in downregulating iNOS and COX-2 expression also proved to be the most potent inhibitors of NO production in LPS-stimulated macrophages. nih.govscispace.com At non-cytotoxic concentrations, these compounds significantly reduced the generation of NO. scispace.com The inhibitory effect was particularly pronounced for derivatives containing an aromatic ring with an electron-withdrawing group, such as the methoxy (B1213986) group in V4 and the fluoro group in V8. scispace.com Conversely, derivatives with electron-donating groups on the aromatic ring were less effective at inhibiting NO production. scispace.com

The table below details the nitric oxide inhibitory effects of the synthesized compounds.

| Compound | Key Structural Feature | NO Inhibition in LPS-Stimulated Macrophages |

| V4 | Methoxy group on phenyl ring | Most potent inhibition nih.govscispace.com |

| V8 | Fluoro group on phenyl ring | Most potent inhibition nih.govscispace.com |

| Derivatives with electron-donating groups | Electron-donating groups on phenyl ring | Less effective inhibition scispace.com |

Antimicrobial Efficacy

The pyrimidine (B1678525) nucleus is a fundamental component of various pharmacological derivatives that display a wide range of therapeutic functions, including antimicrobial activities. nih.gov

Derivatives of pyrimidine have shown considerable promise as antibacterial agents. nih.gov Studies on various substituted pyrimidines have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a novel thiophenyl-pyrimidine derivative demonstrated strong bactericidal activity against Gram-positive strains, including multidrug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The mechanism of action for this compound was attributed to the effective inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. nih.gov The antibacterial potency of this specific derivative was found to be significantly higher than reference compounds. nih.gov Generally, the antibacterial efficacy of pyrimidine derivatives is influenced by the nature and position of substitutions on the pyrimidine ring. researchgate.net

The morpholinopyrimidine scaffold has also been explored for its antifungal potential. Numerous pyrimidine derivatives have been reported to possess antifungal properties. nih.gov For example, a study of novel pyrimidine derivatives containing an amide moiety revealed significant in vitro antifungal activity against several plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Certain compounds in this series exhibited antifungal activity superior to the commercial fungicide Pyrimethanil. frontiersin.org The structure-activity relationship in these compounds indicates that the type and position of substituents are critical for their antifungal potency.

Other Potential Therapeutic Applications

Beyond their anti-inflammatory and antimicrobial activities, morpholinopyrimidine derivatives have emerged as promising candidates for cancer therapy, primarily through their action as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. nih.gov This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. nih.govnih.gov

Several morpholinopyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.govnih.gov For instance, compound 26 , a 2-morpholino-pyrimidine derivative with a sulfonyl side chain, showed high inhibitory activity against multiple PI3K isoforms (α, β, γ, δ) and mTOR. nih.govacs.org This compound also demonstrated excellent antiproliferative effects across a panel of cancer cells. nih.gov Similarly, novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors, with compounds 12b and 12d exhibiting excellent antitumor activity against leukemia cell lines and significant inhibitory effects on PI3Kα, PI3Kβ, PI3Kδ, and mTOR. nih.gov The anticancer efficacy of these compounds is often linked to the specific substitutions at various positions on the pyrimidine core. nih.gov

The development of these compounds highlights the potential of the morpholinopyrimidine scaffold in creating targeted therapies for various malignancies, including breast cancer, colorectal carcinoma, and leukemia. nih.govnih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Potency

The biological activity of the 2-morpholinopyrimidine scaffold is significantly influenced by the nature and position of its substituents. nih.gov Studies have shown that even minor modifications can lead to substantial changes in potency. For instance, in a series of novel morpholinopyrimidine-5-carbonitrile derivatives designed as dual PI3K/mTOR inhibitors, the introduction of different substituents at various positions of the pyrimidine (B1678525) ring resulted in a range of anticancer activities. nih.gov

One study demonstrated that the introduction of a substituted heterocycle at the 2-position of the pyrimidine ring generally increased anticancer efficacy. nih.gov Specifically, Schiff base analogs were found to be the most active compounds. nih.gov Among these, derivatives with a furan (B31954) substituent exhibited potent antitumor activity against certain central nervous system and renal cancer cell lines. nih.gov

In another study focusing on anti-inflammatory agents, 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated. rsc.org The results indicated that substituents on the phenyl ring played a crucial role in their activity. Specifically, compounds with a 4-methoxy or 4-fluoro substituent on the phenyl ring were identified as the most active, inhibiting nitric oxide production at non-cytotoxic concentrations. rsc.orgnih.gov

The following table summarizes the impact of various substituents on the anticancer activity of selected 2-morpholinopyrimidine derivatives against the leukemia SR cell line:

| Compound | Substituent at position 2 | IC₅₀ (µM) |

| 12b | Hydrazone with 4-chlorophenyl | 0.10 ± 0.01 |

| 12d | Hydrazone with 4-methoxyphenyl | 0.09 ± 0.01 |

Data sourced from a study on morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors. nih.gov

Optimization of Pyrimidine and Morpholine (B109124) Scaffolds

Optimization of the core pyrimidine and morpholine scaffolds is a key strategy in the development of potent and selective inhibitors. researchgate.net The morpholine moiety is considered a valuable scaffold in medicinal chemistry due to its ability to improve pharmacokinetic and metabolic profiles. researchgate.netfrontiersin.org Its oxygen atom can act as a hydrogen bond acceptor, and the ring's electron-deficient nature allows for hydrophobic interactions, both of which are important for target binding. frontiersin.orgnih.gov

The pyrimidine ring also offers numerous opportunities for optimization. Its nitrogen atoms can serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets. mdpi.com The planarity and aromaticity of the pyrimidine ring support π–π stacking interactions, which are crucial for binding within the active sites of proteins and nucleic acids. mdpi.com

In the context of developing USP1 inhibitors, a ring-opening and cyclization strategy was employed to design a novel series of inhibitors featuring a morpholine scaffold. nih.gov This approach led to the discovery of a compound with more potent enzymatic and cellular inhibition activity compared to the parent compound. nih.gov This highlights how strategic modifications to the core scaffold can lead to significant improvements in biological activity.

Molecular hybridization, which involves combining the morpholinopyrimidine scaffold with other pharmacophores, is another effective optimization strategy. scispace.com This approach can lead to hybrid molecules with enhanced activity and affinity compared to the individual parent scaffolds, potentially due to a dual mode of action. mdpi.comscispace.com

Pharmacophoric Features for Target Interaction

The key pharmacophoric features of 2-morpholinopyrimidine derivatives are essential for their interaction with biological targets. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic moieties that can engage in π–π stacking interactions. mdpi.com

Molecular docking studies have provided valuable insights into the binding modes of these compounds. For instance, in the case of anti-inflammatory derivatives, the morpholine and pyrimidine moieties were found to have a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions. researchgate.netnih.gov The morpholine ring, in particular, is often situated in the binding pocket of the target enzyme. nih.gov

In a series of pyrimidine-morpholine hybrids designed as antiproliferative agents, the morpholine ring connected to the pyrimidine was observed to interact with key amino acids in the target's binding pocket through hydrogen bonding. nih.gov Furthermore, substitutions on other parts of the molecule, such as a trifluorophenyl group, were found to be involved in the majority of interactions with the receptor. nih.gov

The essential pharmacophoric elements for the biological activity of 2-morpholinopyrimidine derivatives can be summarized as follows:

Morpholine Ring: Acts as a key interaction moiety, often fitting into a specific pocket of the target protein. Its oxygen atom can form crucial hydrogen bonds. frontiersin.orgnih.gov

Pyrimidine Core: Provides a planar aromatic system for π–π stacking and contains nitrogen atoms that can act as hydrogen bond acceptors. mdpi.com

Substituents: The nature and position of substituents are critical for modulating potency and selectivity. They can introduce additional points of interaction with the target, such as hydrogen bonding or hydrophobic interactions. nih.govrsc.org

Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as 2-Morpholinopyrimidine-5-carbaldehyde, to the binding site of a target protein.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous morpholinopyrimidine derivatives provides valuable insights. For instance, studies on similar compounds have often targeted protein kinases, which are crucial in cell signaling and are frequently implicated in diseases like cancer. The morpholino group in these derivatives is often pivotal for establishing key interactions within the active site of these enzymes.

In a typical docking study, the binding affinity is quantified by a scoring function, often expressed in kcal/mol. Lower (more negative) values indicate a stronger binding affinity. The interactions are generally a mix of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For morpholinopyrimidine derivatives, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atom in the morpholine (B109124) ring are common sites for hydrogen bond formation with amino acid residues in the protein's active site.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Morpholinopyrimidine Analog A | PI3Kα | -8.5 | Val851, Ser774 | Hydrogen Bond |

| Morpholinopyrimidine Analog B | mTOR | -9.2 | Asp2195, Trp2239 | Hydrogen Bond, Hydrophobic |

| Morpholinopyrimidine Analog C | CDK2 | -7.9 | Leu83, Lys33 | Hydrogen Bond |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can reveal details about its geometry, electronic properties, and reactivity.

DFT studies on pyrimidine derivatives often focus on optimizing the molecular geometry to its lowest energy state. This optimized structure provides accurate bond lengths and angles. Furthermore, DFT is used to calculate the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions. In pyrimidine derivatives, the nitrogen atoms and the carbonyl oxygen of the carbaldehyde group are typically electron-rich regions, while the hydrogen atoms are electron-poor.

Molecular Dynamics (MD) Simulations to Elucidate Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound bound to a protein target would reveal the stability of the complex and the flexibility of both the ligand and the protein's binding site.

| Simulation Parameter | Typical Value Range | Indication |

|---|---|---|

| RMSD of Complex | 1-3 Å | Stable binding of the ligand |

| RMSF of Active Site Residues | < 2 Å | Low flexibility, stable interaction points |

| Number of Hydrogen Bonds | 2-5 | Strong and specific interactions |

Quantum Chemical Descriptors (e.g., HOMO-LUMO Gap, Chemical Hardness)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and stability. These are often calculated using DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, other descriptors such as chemical hardness (η) and softness (S) can be derived. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Conversely, softness is the reciprocal of hardness and indicates a higher reactivity. These descriptors are valuable in predicting the behavior of this compound in chemical reactions and biological interactions.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High stability, low reactivity |

| Chemical Hardness (η) | 2.65 eV | Resistance to electron cloud deformation |

| Chemical Softness (S) | 0.38 eV⁻¹ | Propensity to react |

Advanced Characterization Methodologies in Research on 2 Morpholinopyrimidine 5 Carbaldehyde

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Morpholinopyrimidine-5-carbaldehyde. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for delineating the carbon-hydrogen framework of the molecule. In derivatives of morpholinopyrimidine, the protons of the morpholine (B109124) ring typically exhibit characteristic signals. For instance, the protons on the carbons adjacent to the oxygen (C2', C6') and nitrogen (C3', C5') atoms of the morpholine ring are expected to appear as distinct multiplets. In related morpholinopyrimidine structures, triplet signals for morpholine protons have been observed around δ 3.74 and 3.94 ppm. nih.gov The protons on the pyrimidine (B1678525) ring would also show characteristic chemical shifts, influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating effect of the morpholino substituent.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbon atoms of the morpholine ring in similar compounds have been reported to resonate at approximately δ 47.4 ppm and δ 66.3 ppm. nih.gov The pyrimidine ring carbons and the carbonyl carbon of the aldehyde group would have distinct chemical shifts, with the latter expected at a significantly downfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band would be that of the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1700-1680 cm⁻¹. In analogous heterocyclic aldehydes, this band is strong and sharp. researchgate.net Other characteristic absorptions would include C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic morpholine ring, as well as C-N and C-O stretching vibrations associated with the morpholine and pyrimidine moieties. For related morpholinopyrimidine derivatives, carbonyl IR bands have been noted around 1670 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of this compound. The fragmentation of aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29, CHO). libretexts.orgmiamioh.edu The pyrimidine ring can also undergo characteristic fragmentation. The presence of the morpholino substituent would likely lead to fragmentation pathways involving this ring system as well. sapub.org

Interactive Table: Representative Spectroscopic Data for this compound Moieties

| Technique | Functional Group/Proton | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Notes |

| ¹H NMR | Morpholine Protons (near N) | ~3.7-4.0 | Likely to appear as triplets in symmetrical environments. |

| ¹H NMR | Morpholine Protons (near O) | ~3.6-3.9 | May overlap with signals from protons near the nitrogen. |

| ¹H NMR | Pyrimidine Protons | ~8.0-9.0 | Chemical shifts are influenced by substituents. |

| ¹H NMR | Aldehyde Proton | ~9.5-10.5 | Typically a singlet, downfield due to the carbonyl group. |

| ¹³C NMR | Morpholine Carbons (near N) | ~45-50 | |

| ¹³C NMR | Morpholine Carbons (near O) | ~65-70 | |

| ¹³C NMR | Pyrimidine Carbons | ~120-160 | Specific shifts depend on the position and substitution. |

| ¹³C NMR | Carbonyl Carbon (Aldehyde) | ~185-195 | Characteristic downfield shift. |

| IR | C=O Stretch (Aldehyde) | 1700-1680 | Strong, sharp absorption band. |

| IR | C-H Stretch (Aromatic) | 3100-3000 | |

| IR | C-H Stretch (Aliphatic) | 3000-2850 | |

| IR | C-N Stretch | 1350-1000 | |

| IR | C-O-C Stretch (Ether) | 1150-1085 |

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

For a compound like this compound, a successful SCXRD analysis would reveal the planarity of the pyrimidine ring and the conformation of the morpholine ring (typically a chair conformation). It would also elucidate the orientation of the aldehyde group relative to the pyrimidine ring. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the material. While obtaining single crystals of sufficient quality can be a challenge, the detailed structural information provided by SCXRD is unparalleled. nih.govrsc.org

Other Advanced Techniques for Detailed Structural and Electronic Analysis (e.g., X-ray Absorption Spectroscopy)

Beyond the foundational techniques, other advanced methods can provide deeper insights into the electronic structure of this compound.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique for probing the local electronic structure of a material. libretexts.orgwikipedia.org By tuning the X-ray energy to the absorption edge of a specific element (such as nitrogen in the pyrimidine ring), transitions from core-level electrons to unoccupied orbitals can be observed.

For this compound, N K-edge XANES spectra would be particularly informative. The spectra would exhibit characteristic peaks corresponding to the excitation of 1s electrons of the nitrogen atoms to unoccupied π* and σ* orbitals. nih.gov The energies and intensities of these peaks are sensitive to the chemical environment of the nitrogen atoms, including their hybridization state and involvement in bonding. nih.gov This technique could differentiate between the nitrogen atoms within the pyrimidine ring and the nitrogen atom of the morpholine moiety, providing a detailed picture of the unoccupied electronic states and the nature of the chemical bonding within this heterocyclic system. researchgate.net

Future Research Directions and Therapeutic Advancement

Exploration of Novel Derivatization Pathways

The aldehyde functional group at the 5-position of 2-Morpholinopyrimidine-5-carbaldehyde is a prime site for chemical modification, allowing for the synthesis of a diverse library of derivatives. Future research will likely focus on several key derivatization strategies to enhance potency, selectivity, and pharmacokinetic profiles.

One major pathway involves the formation of Schiff bases through condensation reactions with various primary amines. This approach has been successfully used to synthesize potent dual PI3K/mTOR inhibitors. nih.gov For instance, reacting a hydrazinyl intermediate of the morpholinopyrimidine core with substituted aldehydes has yielded highly active Schiff base analogs. nih.govnih.gov Further exploration could involve using a broader range of aromatic and heterocyclic amines to probe different binding pockets of target enzymes.

Another promising avenue is the modification of the pyrimidine (B1678525) ring itself. While the morpholino group at the 2-position is often crucial for activity, substitutions at other positions, if chemically feasible, could fine-tune the electronic and steric properties of the molecule. Methodologies like nucleophilic aromatic substitution (SNAr) on activated pyrimidine rings can be employed to introduce different functional groups. mdpi.com

The concept of molecular hybridization, which combines the 2-morpholinopyrimidine scaffold with other known pharmacophores, is also a key strategy. nih.govresearchgate.net This can lead to hybrid molecules with dual modes of action or improved affinity for a single target. Examples include creating hybrids with benzhydrylpiperazine scaffolds to develop new anti-inflammatory agents. nih.gov

Finally, multicomponent reactions, such as the Petasis reaction, offer an efficient way to generate structural diversity. This approach was used to synthesize a series of anti-inflammatory agents by reacting a morpholinopyrimidine-containing piperazine (B1678402) with substituted phenyl boronic acids and vanillin. researchgate.netrsc.org Expanding the scope of multicomponent reactions could rapidly generate novel and complex derivatives.

Clinical Translation Potential of Promising Derivatives

Derivatives of the 2-morpholinopyrimidine scaffold have shown significant promise in preclinical studies across various therapeutic areas, most notably in oncology and inflammation. The clinical translation of these findings is a critical next step.

Anticancer Applications: A significant number of studies have focused on developing morpholinopyrimidine derivatives as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov Several compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines. nih.gov For example, certain Schiff base derivatives have exhibited excellent antitumor activity against leukemia cell lines, with IC₅₀ values in the nanomolar range, and have been shown to induce apoptosis and cause cell cycle arrest. nih.govnih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Derivative 12b | Leukemia SR | 0.10 ± 0.01 | PI3Kα/β/δ and mTOR inhibition, Apoptosis induction, G2/M arrest nih.gov |

| Derivative 12d | Leukemia SR | 0.09 ± 0.01 | PI3Kα/β/δ and mTOR inhibition, Apoptosis induction, G2/M arrest nih.gov |

| Derivative 6e | Leukemia SR | 0.76 | PI3Kα/β/δ inhibition, Apoptosis induction, G2/M arrest nih.gov |

Anti-inflammatory Applications: The scaffold is also a foundation for potent anti-inflammatory agents. Derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net Two notable compounds, V4 and V8, not only reduced NO production but also decreased the expression of inflammatory mediators like iNOS and COX-2 at both the mRNA and protein levels. rsc.orgresearchgate.net These findings suggest a potential therapeutic role in inflammatory diseases. A morpholinopyrimidine-based drug candidate, STA5326, has previously entered Phase 2 clinical trials for rheumatoid arthritis and Crohn's disease, highlighting the clinical potential of this scaffold. scispace.com

| Compound | Activity | Mechanism of Action |

| V4 | Inhibition of NO production | Reduction of iNOS and COX-2 mRNA and protein expression rsc.orgresearchgate.net |

| V8 | Inhibition of NO production | Reduction of iNOS and COX-2 mRNA and protein expression rsc.orgresearchgate.net |

The promising preclinical data for these derivatives warrants further investigation, including in vivo efficacy studies and detailed toxicology profiling, to identify candidates for clinical development.

Challenges and Opportunities in Drug Discovery Based on the 2-Morpholinopyrimidine Scaffold

The 2-morpholinopyrimidine scaffold presents both significant opportunities and notable challenges for drug discovery and development.

Opportunities:

Scaffold Versatility: The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov The 2-morpholinopyrimidine core, in particular, has proven to be a versatile starting point for developing inhibitors for various targets, including protein kinases (PI3K/mTOR) and enzymes involved in inflammation (iNOS, COX-2). nih.govnih.gov This versatility allows for its application across multiple diseases, from cancer to inflammatory disorders and potentially fungal infections. nih.gov

Development of Dual-Target Inhibitors: The scaffold is well-suited for the design of dual-target or multi-target inhibitors, a strategy gaining traction to overcome drug resistance and improve efficacy. nih.gov Several derivatives have already shown potent dual inhibition of PI3K and mTOR. nih.govnih.gov This approach could be expanded to other target combinations relevant to complex diseases.

Potential for Improved Properties: The modular nature of the synthesis of these derivatives allows for fine-tuning of physicochemical properties. Strategies like scaffold hopping, where the core structure is modified while retaining key binding interactions, can be employed to optimize properties like metabolic stability and solubility. niper.gov.in

Challenges:

Selectivity: As with many kinase inhibitors, achieving high selectivity can be a major challenge. The ATP-binding sites of many kinases are highly conserved, leading to potential off-target effects. nih.gov Future design efforts must focus on exploiting subtle differences in these sites to develop highly selective inhibitors.

Drug Resistance: The emergence of acquired drug resistance is a persistent problem in cancer therapy. nih.gov While dual-target inhibitors may help, resistance can still develop through various mechanisms. Continuous efforts are needed to design next-generation compounds that can overcome known resistance mutations.

Data and AI Integration: A significant challenge in modern drug discovery is the availability of high-quality, large-scale data required for training effective artificial intelligence (AI) and machine learning models. mdpi.com While AI holds the potential to accelerate the design-make-test-analyze cycle, its application to the 2-morpholinopyrimidine scaffold will depend on the systematic generation and curation of relevant biological and chemical data. drugdiscoverynews.com

Clinical Translation Hurdles: Moving a promising preclinical compound into clinical practice is a long and arduous process. nih.gov Many candidates fail during clinical trials due to unforeseen toxicity or lack of efficacy in humans. Overcoming this translational gap requires robust preclinical models and a deeper understanding of the compound's mechanism of action.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-Morpholinopyrimidine-5-carbaldehyde relevant to experimental design?

- Molecular formula : C₉H₁₁N₃O₂ (molecular weight: 193.21 g/mol). The aldehyde group at position 5 and morpholine substitution at position 2 create reactivity for nucleophilic additions and cross-coupling reactions. The compound has a melting point of 147.5–148°C and is typically stored in amber glass bottles to prevent photodegradation .

- Safety considerations : Use PPE (gloves, eye protection) and avoid inhalation/ingestion due to potential irritancy (GHS P-statements) .

Q. What are the common synthetic routes for this compound in academic laboratories?

- Stepwise synthesis :

Morpholine introduction : React 2-chloropyrimidine-5-carbaldehyde with morpholine under reflux in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Alternative methods : Direct formylation of 2-morpholinopyrimidine via Vilsmeier-Haack reaction (POCl₃/DMF), though this requires careful control of stoichiometry to avoid over-oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve electron density maps, particularly for morpholine ring conformations and aldehyde group orientation. High-resolution data (>1.0 Å) is critical for detecting hydrogen bonding or torsional strain .

- Common pitfalls : Twinning or disorder in morpholine rings may require iterative refinement with SHELXE or alternative software like Olex2 .

Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?

- Palladium catalysis : Suzuki-Miyaura coupling at the aldehyde-protected position (e.g., as a boronic ester) requires protecting the aldehyde as an acetal to prevent side reactions. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .

- Contradiction in reactivity : The aldehyde group can act as an electron-withdrawing group, deactivating the pyrimidine ring. Computational modeling (DFT) is recommended to predict reactive sites .

Q. How do structural modifications of this compound impact bioactivity in drug discovery?

- SAR studies :

- Aldehyde substitution : Conversion to oximes or hydrazones enhances binding to biological targets (e.g., kinases) via hydrogen bonding .

- Morpholine replacement : Replacing morpholine with piperazine or thiomorpholine alters lipophilicity and metabolic stability. Use in vitro assays (e.g., CYP450 inhibition) to validate .

Q. What analytical challenges arise in quantifying impurities in this compound, and how are they resolved?

- HPLC-MS analysis :

- Column : C18 reverse-phase (3.5 µm, 150 mm × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Common impurities : Residual morpholine (detected at m/z 88.1) or oxidized aldehyde (carboxylic acid derivative at m/z 209.2) .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Morpholine substitution | Morpholine, K₂CO₃, DMF, 80°C, 12h | 75–85 | |

| Aldehyde protection | Ethylene glycol, p-TsOH, toluene, reflux | 90 |

Table 2 : Analytical Data for Common Impurities

| Impurity | HPLC Retention Time (min) | MS (m/z) |

|---|---|---|

| Morpholine | 2.8 | 88.1 |

| Carboxylic acid derivative | 5.2 | 209.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.